molecular formula C4H6Zn B3045688 Divinylzinc CAS No. 1119-22-8

Divinylzinc

Cat. No. B3045688
CAS RN: 1119-22-8
M. Wt: 119.5 g/mol
InChI Key: QGDIJZMKEQCRBX-UHFFFAOYSA-N
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Description

Divinylzinc is a synthetic aliphatic hydrocarbon . It has been used as an inhibitor of malaria, cancer, and infectious diseases . Divinylzinc inhibits the MCL-1 protein and prevents apoptosis in B cells . The hydroxyl group in the molecule is important .


Molecular Structure Analysis

The molecular structure of Divinylzinc can be analyzed using various tools such as MolView and ChemSpider . These tools provide a 3D model viewer and a structural formula editor, which can be used to visualize and understand the molecular structure of Divinylzinc .


Physical And Chemical Properties Analysis

The physical and chemical properties of Divinylzinc can be analyzed using various techniques . These techniques can provide information about properties such as hardness, topography, hydrophilicity, and more .

Scientific Research Applications

Structural Characterization of Divinylzinc Complexes

Divinylzinc compounds have been synthesized and characterized, with a focus on their solid-state structures. One of these compounds represents the only structurally characterized zinc(II) pi-complex, highlighting its significance in the field of inorganic chemistry. The divinylzinc complexes exhibit unique polymeric architectures in their solid state, providing insights into the bonding interactions of zinc compounds (Wooten et al., 2006).

Synthesis of Cis-3-Hexene-1,6-Diols

Divinylzinc intermediates have been utilized in the highly diastereoselective synthesis of cis-3-hexene-1,6-diols. This process demonstrates excellent control over diastereoselectivity, involving hydroboration of a terminal alkyne and transmetalation to zinc. The resulting intermediate undergoes reductive elimination, showing the versatility of divinylzinc in organic synthesis (García et al., 2003).

Infrared Spectral Analysis

The infrared spectra of divinylzinc, along with other vinyl and ethyl compounds of various metals, have been extensively studied. This research provides valuable data on the vibrational frequencies and characteristic band patterns of these compounds, contributing to our understanding of their molecular structures and bonding characteristics (Kaesz & Stone, 1959).

Catalytic Asymmetric Addition to Aldehydes

Divinylzinc has been used in the enantioselective synthesis of sec-allylalcohols. This process involves the catalytic asymmetric addition of divinylzinc to aldehydes, showcasing its utility in creating chiral molecules which are important in pharmaceutical and chemical industries (Oppolzer & Radinov, 1988).

properties

IUPAC Name

zinc;ethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3.Zn/c2*1-2;/h2*1H,2H2;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDIJZMKEQCRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].C=[CH-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divinylzinc

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